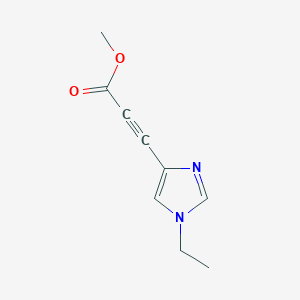![molecular formula C9H17ClO B13199394 2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
2-[2-(Chloromethyl)butyl]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Chloromethyl)butyl]oxolane is an organic compound with the molecular formula C9H17ClO It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]oxolane typically involves the reaction of 2-butyl-2-(chloromethyl)oxirane with a suitable nucleophile under controlled conditions. One common method is the ring-opening reaction of the oxirane with a nucleophile such as a halide ion, which leads to the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-[2-(Chloromethyl)butyl]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-[2-(hydroxymethyl)butyl]oxolane, 2-[2-(alkoxymethyl)butyl]oxolane, and 2-[2-(aminomethyl)butyl]oxolane.
Oxidation Reactions: Products include 2-[2-(formyl)butyl]oxolane and 2-[2-(carboxyl)butyl]oxolane.
Reduction Reactions: The major product is 2-[2-(methyl)butyl]oxolane.
科学的研究の応用
2-[2-(Chloromethyl)butyl]oxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-[2-(Chloromethyl)butyl]oxolane involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The oxolane ring provides stability to the molecule and influences its reactivity.
類似化合物との比較
Similar Compounds
- 2-[2-(Hydroxymethyl)butyl]oxolane
- 2-[2-(Methoxymethyl)butyl]oxolane
- 2-[2-(Aminomethyl)butyl]oxolane
Uniqueness
2-[2-(Chloromethyl)butyl]oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
2-[2-(chloromethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3 |
InChIキー |
OXBBISFBKVHAMC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


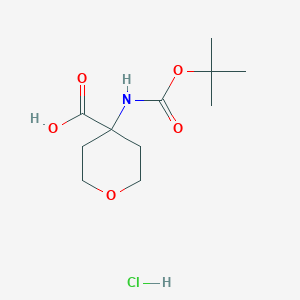


![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
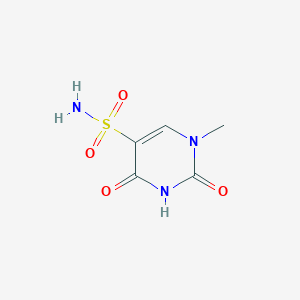

![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)

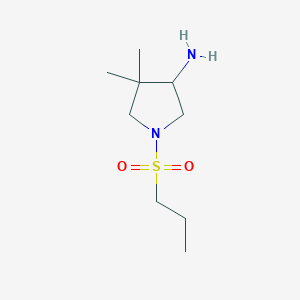

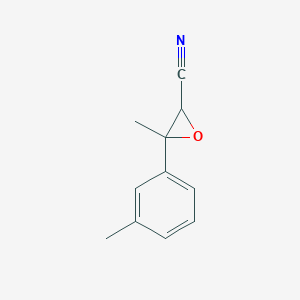
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)
